3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-13-15-21(16-14-17)32(29,30)23-19(3)26-27(20-10-5-4-6-11-20)24(23)31-25(28)22-12-8-7-9-18(22)2/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXMSEZUBCRJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with tosyl chloride in the presence of a base such as triethylamine. This reaction forms the tosylated pyrazole intermediate, which is then esterified with 2-methylbenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives or benzoate-containing systems:
Key Findings:
Electron-Withdrawing Groups : The target compound’s 4-tosyl group is less electron-withdrawing than the nitrobenzenesulfonate in ’s compound but more so than the sulfanyl group in ’s derivative. This positions its reactivity between nitro-sulfonates (high electrophilicity) and thioethers (moderate stability) .
This suggests that the target compound’s benzoate group could similarly influence material behavior in liquid crystalline systems .
Crystallography Tools: Structural analyses of these compounds likely employ programs like SHELXL (for refinement) and ORTEP (for visualization), as noted in , and 5. These tools enable precise determination of substituent orientations and intermolecular interactions .
Research Findings and Implications
- Reactivity : The tosyl group’s leaving-group capability may make the target compound a candidate for nucleophilic substitution reactions, whereas the nitrobenzenesulfonate () could favor electrophilic aromatic substitution .
- Material Science: The BCN compound’s sensitivity to nanoparticle doping () implies that the target compound’s 2-methylbenzoate ester could similarly interact with nanomaterials to tune dielectric or optical properties .
- Electronic Structure : Computational tools like Multiwfn () could analyze electron density distribution in the pyrazole ring, comparing the electron-withdrawing effects of tosyl vs. nitrobenzenesulfonate groups .
Biological Activity
3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of related pyrazole compounds on breast cancer cell lines MCF-7 and MDA-MB-231. The results suggested that these compounds could induce apoptosis and exhibit synergistic effects when combined with traditional chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15 | Induces apoptosis |
| Pyrazole B | MDA-MB-231 | 20 | Synergistic with Doxorubicin |
Anti-inflammatory Activity
Another significant aspect of the biological activity of pyrazole derivatives is their anti-inflammatory effects. A study focusing on similar compounds demonstrated their ability to inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound Name | Inhibition (%) | Target Molecule |
|---|---|---|
| Pyrazole C | 70 | Nitric Oxide |
| Pyrazole D | 65 | TNF-α |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. For example, a series of pyrazole-based compounds were tested against various bacterial strains, showing promising results in inhibiting bacterial growth .
Table 3: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole E | E. coli | 32 µg/mL |
| Pyrazole F | S. aureus | 16 µg/mL |
The biological activities of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methylbenzoate can be attributed to several mechanisms:
- Cell Cycle Arrest : Certain pyrazoles have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The ability to trigger apoptotic pathways has been a key feature in anticancer studies.
- Inflammatory Pathway Modulation : Inhibition of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide plays a crucial role in their therapeutic potential.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including the target compound, which showed enhanced efficacy against resistant cancer cell lines compared to standard treatments . The study utilized both in vitro assays and molecular docking studies to elucidate binding affinities and interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
